2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole
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Overview
Description
2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloro group and a fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with hydrazine hydrate to form 4-fluorobenzyl hydrazine. This intermediate is then reacted with chloroacetic acid to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole include other oxadiazole derivatives such as:
- 2-Chloro-5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole
- 2-Chloro-5-[(4-methylphenyl)methyl]-1,3,4-oxadiazole
- 2-Chloro-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a fluorophenyl moiety, which significantly influence its biological activity.
Anticancer Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit substantial anticancer properties. The mechanism primarily involves the inhibition of critical enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with the oxadiazole scaffold can inhibit thymidylate synthase and histone deacetylases (HDAC), both of which are crucial for DNA synthesis and regulation of gene expression in cancer cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast) | 15.0 | Inhibition of thymidylate synthase |
This compound | HEPG2 (Liver) | 20.0 | HDAC inhibition |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial potential of oxadiazoles has also been explored. Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Escherichia coli and Candida albicans, indicating their potential use in treating infections .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 25 µg/mL |
This compound | C. albicans | 30 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound targets key enzymes such as thymidylate synthase and HDACs.
- Nucleic Acid Interaction : It may also interact with nucleic acids, disrupting replication and transcription processes in cancer cells.
- Apoptosis Induction : Some studies suggest that oxadiazoles can induce apoptosis in cancer cells through various signaling pathways.
Case Studies
A notable study evaluated various oxadiazole derivatives for their anticancer efficacy against multiple cell lines. The results indicated that modifications to the oxadiazole ring could enhance cytotoxicity. Specifically, the introduction of halogen groups like chlorine and fluorine was found to improve activity against breast and liver cancer cell lines .
Properties
IUPAC Name |
2-chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDZKVJUAGLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(O2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.